tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Description
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a carbamate-protected amino acid derivative widely used as an intermediate in organic synthesis and drug discovery. Its structure features a tert-butyloxycarbonyl (Boc) group, a benzylamide moiety, and a 3-methyl substituent on the butanoyl backbone. Key properties include:
- Physical State: White crystalline solid .
- Melting Point: 110.5–111.3 °C .
- Optical Rotation: [α]D20 = −8° (c = 1.0, CH2Cl2) .
- Synthesis: Prepared via a general procedure involving Boc-protected amino acids and benzylamine, followed by recrystallization (81% yield) .
- Spectroscopy: FT-IR peaks at 3319, 3075, 2968, 1690, 1649, and 1528 cm−1, indicative of N-H stretching, C=O (carbamate and amide), and aromatic C-H bonds .
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)14(19-16(21)22-17(3,4)5)15(20)18-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
LVVZIICHFJJLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under controlled conditions. The reaction typically requires a solvent such as chloroform or DMSO and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of functionalized amino acids.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: In the synthesis of antiepileptic drugs and other pharmaceuticals.
Industry: As a precursor in the production of various chemical compounds
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions play a crucial role in its pharmacological effects, particularly in the treatment of epilepsy .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-phenyl group in 2j increases melting point (126.7–127.6°C) due to enhanced π-π stacking, whereas the 4-methylpentanoyl chain in 2k lowers it (76.5–77.3°C) due to reduced crystallinity . Optical rotation differences ([α]D20 = +12° for 2j vs. −8° for 2l) highlight stereochemical and electronic influences of substituents.
- Synthetic Efficiency : The target compound’s 81% yield surpasses 2j (73%) and 2k (79%), suggesting favorable solubility during recrystallization .
Analogues with Heterocyclic or Functional Group Modifications
Indole-Containing Derivatives ()
- Example: (S)-tert-Butyl (1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate . Key Differences: Incorporation of an indole ring increases molecular weight (HR-MS m/z: 470.2438 vs. ~325–350 for 2l) and alters polarity (TLC Rf = 0.4 in n-hexane/ethyl acetate 3:1) . Applications: Used in peptidomimetics for SARS-CoV-2 protease inhibition, demonstrating the role of aromatic heterocycles in bioactivity .
Methoxy-Substituted Derivatives ()
- Example: tert-Butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate . ) and solubility. Stereochemistry: The (R)-enantiomer (OR-9163, [α]D unspecified) is commercially available at 95% purity, emphasizing the importance of chirality in applications .
Impurities and Pharmacologically Relevant Derivatives
- Lacosamide Impurity (): tert-Butyl[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate. Comparison: The 3-hydroxy group replaces the methyl in 2l, enhancing hydrogen-bonding capacity, which may affect pharmacokinetics .
- Low-Yield Indole Derivatives (): tert-Butyl (R)-(1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-3-methyl-1-oxobutan-2-yl)carbamate.
- Synthetic Challenge : 4% yield underscores difficulties in introducing bulky substituents (e.g., 4-methoxybenzyl-indole) compared to 2l ’s straightforward synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
